4-(1H-pyrazol-1-yl)oxolan-3-ol
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Overview
Description
“4-(1H-pyrazol-1-yl)oxolan-3-ol” is a chemical compound. Its IUPAC name is (3S,4R)-4-(1H-pyrazol-1-yl)tetrahydrofuran-3-ol .
Synthesis Analysis
The synthesis of pyrazole-based ligands has been demonstrated in various studies. For instance, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another study showed that appropriate pyrazol-3-ols were further O-alkylated using appropriate methyl-, propyl- and 2-methoxyethylhalides to produce alkoxy derivatives .Molecular Structure Analysis
The molecular structure of “4-(1H-pyrazol-1-yl)oxolan-3-ol” can be represented by the InChI code: 1S/C7H10N2O2/c10-7-5-11-4-6(7)9-3-1-2-8-9/h1-3,6-7,10H,4-5H2/t6-,7-/m1/s1 . This compound has a molecular weight of 154.17 .Physical And Chemical Properties Analysis
“4-(1H-pyrazol-1-yl)oxolan-3-ol” is a powder at room temperature . It has a molecular weight of 154.17 .Scientific Research Applications
- Research : Researchers have synthesized diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols by employing a base-catalyzed Claisen–Schmidt condensation reaction. These novel chalcones were characterized using advanced NMR spectroscopy techniques .
- Research : Hydrazone derivatives of 4-(1H-pyrazol-1-yl)oxolan-3-ol were synthesized and evaluated for antimicrobial activity. Some compounds showed promising effects against Gram-positive and Gram-negative bacteria .
- Research : The same compound series demonstrated antileishmanial activity, consistent with previous literature on sulfonamides. This suggests potential therapeutic applications against Leishmania parasites .
Chalcone Synthesis
Antimicrobial Activity
Anti-Leishmanial Effects
Anti-Tubercular Potential
Safety and Hazards
The safety information for “4-(1H-pyrazol-1-yl)oxolan-3-ol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-pyrazol-1-yloxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-7-5-11-4-6(7)9-3-1-2-8-9/h1-3,6-7,10H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRGWBVTTJZGEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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